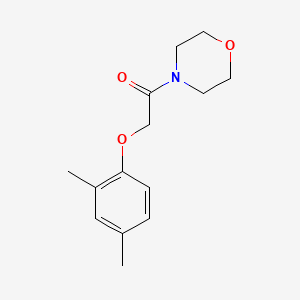![molecular formula C9H16N4O2 B6232053 tert-butyl N-[(1s,3s)-3-azidocyclobutyl]carbamate, cis CAS No. 1239589-57-1](/img/no-structure.png)
tert-butyl N-[(1s,3s)-3-azidocyclobutyl]carbamate, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(1s,3s)-3-azidocyclobutyl]carbamate, cis (TBC) is a synthetic organic compound, commonly used in synthesis and research. It is an azide derivative of cyclobutylcarbamate, and is a colorless, volatile liquid with a boiling point of 67-68 °C. TBC has been used in a variety of applications, such as in the synthesis of peptides, in the study of enzyme kinetics, and in the synthesis of drugs.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(1s,3s)-3-azidocyclobutyl]carbamate, cis has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and peptidomimetics, in the study of enzyme kinetics, and in the synthesis of drugs. It has also been used in the synthesis of biologically active compounds, such as inhibitors of protein-protein interactions, and in the synthesis of oligonucleotides. In addition, this compound has been used in the synthesis of fluorophores, which can be used in fluorescence-based assays.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1s,3s)-3-azidocyclobutyl]carbamate, cis is not well understood. However, it is believed that the azide group in this compound reacts with the amino group of peptides and peptidomimetics, forming a peptide bond. This reaction is believed to be the basis for the synthesis of peptides and peptidomimetics using this compound. In addition, the reaction of this compound with the amino group of proteins is believed to be the basis for the inhibition of protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have an effect on the activity of enzymes, as well as on the activity of proteins. In addition, it is believed that this compound may have an effect on the expression of genes, as well as on the expression of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using tert-butyl N-[(1s,3s)-3-azidocyclobutyl]carbamate, cis in laboratory experiments is its low cost and availability. In addition, this compound is relatively stable and can be stored for long periods of time. However, this compound is a volatile liquid and must be handled with care, as it may be flammable in certain conditions. In addition, this compound is toxic and should be handled with caution.
Zukünftige Richtungen
The future directions for tert-butyl N-[(1s,3s)-3-azidocyclobutyl]carbamate, cis are numerous. One potential direction is the development of new methods for the synthesis of peptides and peptidomimetics using this compound. Another potential direction is the exploration of the biochemical and physiological effects of this compound, as well as its potential applications in drug synthesis and drug delivery. Additionally, the exploration of the mechanism of action of this compound, as well as its potential applications in the inhibition of protein-protein interactions, is a potential area of research. Finally, the exploration of the potential applications of this compound in the synthesis of fluorophores and in fluorescence-based assays is also a potential area of research.
Synthesemethoden
Tert-butyl N-[(1s,3s)-3-azidocyclobutyl]carbamate, cis can be synthesized by a two-step process, involving the reaction of tert-butyl isocyanate with cyclobutylcarbamate to form a tert-butyl carbamate, followed by the reaction of the carbamate with sodium azide to form this compound. The reaction of tert-butyl isocyanate with cyclobutylcarbamate is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5 °C. The reaction of the carbamate with sodium azide is carried out at a temperature of 0-5 °C, in an inert atmosphere. The reaction is complete after the addition of sodium azide and the product is a colorless liquid.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1s,3s)-3-azidocyclobutyl]carbamate, cis involves the reaction of tert-butyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate with sodium azide in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "tert-butyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate", "sodium azide", "suitable solvent", "catalyst" ], "Reaction": [ "Dissolve tert-butyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate in a suitable solvent.", "Add sodium azide to the solution and stir the mixture at room temperature for several hours.", "Add a suitable catalyst to the reaction mixture and heat the mixture to reflux for several hours.", "Allow the reaction mixture to cool to room temperature and then filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain tert-butyl N-[(1s,3s)-3-azidocyclobutyl]carbamate, cis." ] } | |
CAS-Nummer |
1239589-57-1 |
Molekularformel |
C9H16N4O2 |
Molekulargewicht |
212.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




